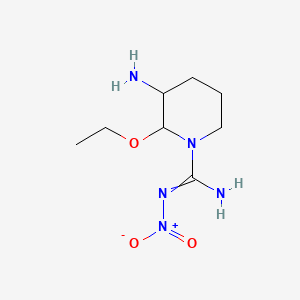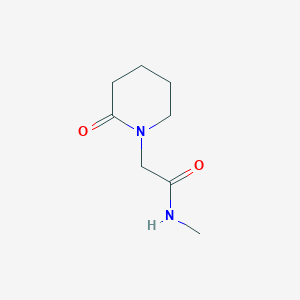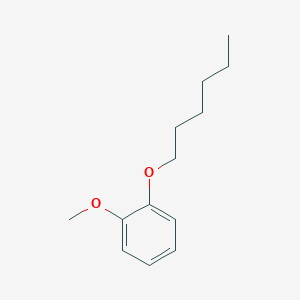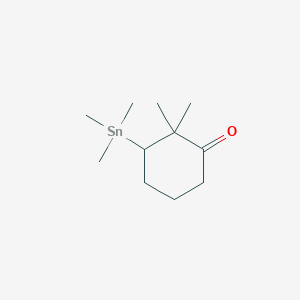
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is an organotin compound characterized by a cyclohexane ring substituted with two methyl groups and a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with trimethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized cyclohexanones.
科学研究应用
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one exerts its effects involves the interaction of the trimethylstannyl group with biological molecules. This interaction can disrupt cellular processes, leading to potential applications in medicine and toxicology. The molecular targets and pathways involved are still under investigation, but they likely include enzymes and other proteins that interact with organotin compounds.
相似化合物的比较
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the trimethylstannyl group, making it less reactive in certain chemical reactions.
Trimethylstannylcyclohexane: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-3-(trimethylstannyl)cyclohexan-1-one is unique due to the presence of both the trimethylstannyl and ketone groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
136577-35-0 |
|---|---|
分子式 |
C11H22OSn |
分子量 |
289.00 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-trimethylstannylcyclohexan-1-one |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-8(2)6-4-3-5-7(8)9;;;;/h6H,3-5H2,1-2H3;3*1H3; |
InChI 键 |
RYFDHWLRVQJXBN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCCC1=O)[Sn](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


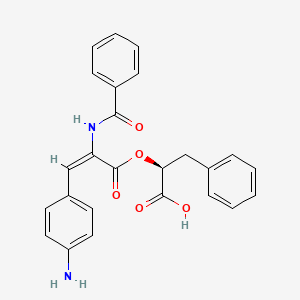
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
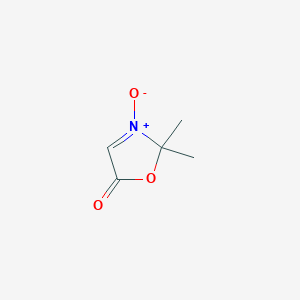
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

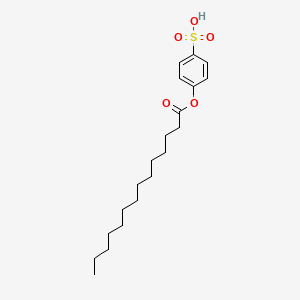
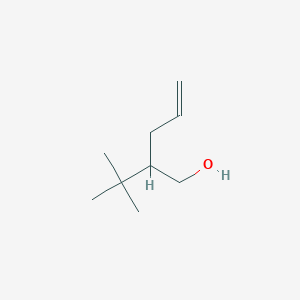
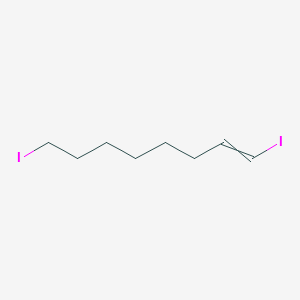
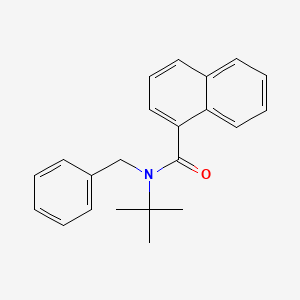
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
